molecular formula C5H9FO4 B13886946 3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol

3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol

Cat. No.: B13886946
M. Wt: 152.12 g/mol
InChI Key: RTUWTJAKZMHWBQ-UHFFFAOYSA-N
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Description

(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol is a fluorinated sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agent and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl groups to hydrogen atoms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Deoxygenated sugar derivatives.

    Substitution: Various substituted sugar derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and specificity towards enzymes or receptors. The hydroxymethyl and diol groups can participate in hydrogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R)-3-Chloro-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R,5R)-3-Bromo-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with a bromine atom instead of fluorine.

    (3S,4R,5R)-3-Iodo-5-(hydroxymethyl)oxolane-2,4-diol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s performance in various applications compared to its halogenated analogs.

Properties

IUPAC Name

3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWTJAKZMHWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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